molecular formula C10H8O2S B1296444 3-(Phenylthio)-2(5H)-furanone CAS No. 42435-82-5

3-(Phenylthio)-2(5H)-furanone

Cat. No. B1296444
CAS RN: 42435-82-5
M. Wt: 192.24 g/mol
InChI Key: NYSGNNULGPBKOK-UHFFFAOYSA-N
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Description

3-(Phenylthio)-2(5H)-furanone (PT2F) is a promising new chemical compound with a wide range of potential applications in scientific research. PT2F is a sulfur-containing heterocyclic compound, which has a unique structure that makes it highly reactive and versatile. This compound has attracted considerable attention from the scientific community due to its potential for use in a variety of areas, including drug development, biochemistry, and biotechnology. In

Scientific Research Applications

Synthesis of Furan Derivatives

The compound 3-(Phenylthio)-2(5H)-furanone has been utilized in the synthesis of various furan derivatives. An efficient process using 3-(phenylthio)propenal as a key precursor has been developed, which is applicable for synthesizing quercus lactone and 2, 5-diarylfuran natural products (Watanabe et al., 1989).

General Method for Synthesizing Substituted α-Phenylthio-γ-Butyrolactones

A combination of several chemical reactions involving (phenylthio) acetic acid and its homologs with epoxides has been shown to provide a general method for synthesizing a variety of substituted α-phenylthio-γ-butyrolactones. This methodology facilitates the synthesis of diverse 2(5H)-furanones (Iwai et al., 1977).

Transformation into Substituted Furanones and Furans

The compound can be transformed into various substituted 4-phenylthio-2(5H)-furanones and 3-phenylthiofurans, using different chemical reactions and reagents. This transformation has been studied for its efficacy and potential applications (Kulinkovich et al., 1988).

Novel Fluorescent Organic Dyes

3(2H)-Furanones, a structurally related compound, has been investigated for the synthesis of novel fluorescent organic dyes. These compounds exhibit significant solvatochromic properties and are considered promising for bio-analytical applications (Varghese et al., 2015).

Antifungal Properties

Furanone derivatives have shown antifungal properties against various plant pathogens. Specifically, 3-(1-Hexenyl)-5-methyl-2-(5H)furanone isolated from Pseudomonas aureofaciens demonstrated significant antifungal activity against a range of fungi, indicating the potential use of these compounds in biocontrol applications (Paulitz et al., 2000).

properties

IUPAC Name

4-phenylsulfanyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c11-10-9(6-7-12-10)13-8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSGNNULGPBKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C(=O)O1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10321470
Record name 3-(Phenylthio)-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylthio)-2(5H)-furanone

CAS RN

42435-82-5
Record name 42435-82-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Phenylthio)-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-(Phenylthio)-2(5H)-furanone in the synthesis of substituted 2(5H)-furanones?

A1: 3-(Phenylthio)-2(5H)-furanone serves as a versatile intermediate in the synthesis of various substituted 2(5H)-furanones. [] The research demonstrates that this compound can undergo conjugate additions with carbanion species, allowing for the introduction of diverse substituents at the 4-position of the furanone ring. [] This step is crucial for expanding the structural diversity of the final 2(5H)-furanone derivatives.

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